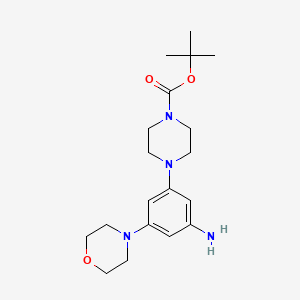![molecular formula C11H19BrO2 B13077873 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C11H19BrO2 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a bromocyclohexyl group and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclohexanol with oxirane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxirane ring . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cyclohexyl derivatives.
科学的研究の応用
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions lead to the formation of new chemical bonds and the generation of reactive intermediates .
類似化合物との比較
Similar Compounds
- 2-([(2-Chlorocyclohexyl)oxy]methyl)oxolane
- 2-([(2-Fluorocyclohexyl)oxy]methyl)oxolane
- 2-([(2-Iodocyclohexyl)oxy]methyl)oxolane
Uniqueness
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis .
特性
分子式 |
C11H19BrO2 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC名 |
2-[(2-bromocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h9-11H,1-8H2 |
InChIキー |
OQKQQORNLYWIMW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)OCC2CCCO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
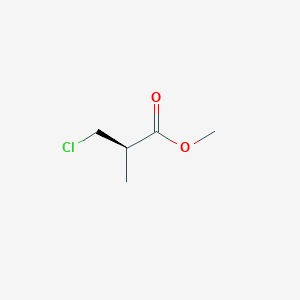
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
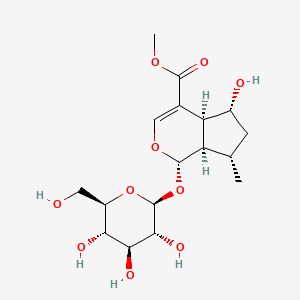
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)

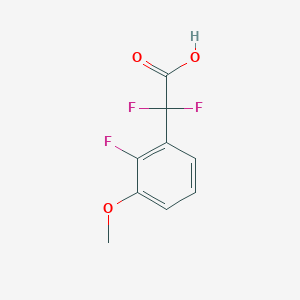
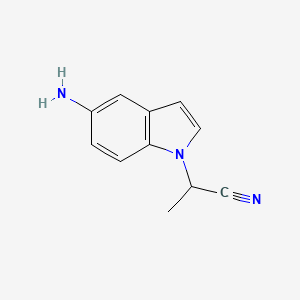
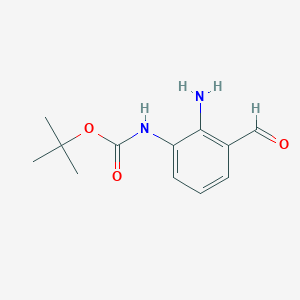
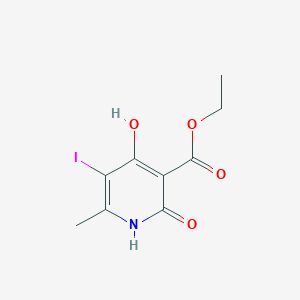
![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
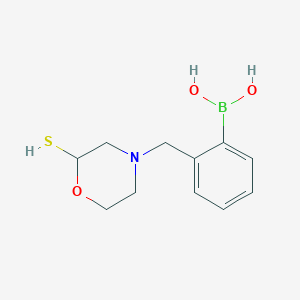
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
